17-Desethynyl Norethindrone Diacetate

Overview

Description

17-Desethynyl Norethindrone Diacetate is not directly mentioned in the provided papers. However, the papers do discuss various aspects of norethindrone and its metabolites, which can be used to infer some information about the compound . Norethindrone, also known as norethisterone, is a synthetic progestational compound used in oral contraceptives and for other medical purposes such as delaying menstruation . It is known for its progestational activity and has been studied for its pharmacokinetics in the human body .

Synthesis Analysis

The synthesis of norethindrone and its derivatives, including esters, has been explored in the literature. For instance, the synthesis of norethisterone esters with long-chain alkenyl and alkynyl acids has been described for the development of long-acting contraceptive agents . Additionally, methods for the synthesis of oxidative transformation products of norethindrone acetate (NA) have been detailed, which are useful for pharmaceutical analysis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of norethindrone is characterized by a 17α-ethinyl group and a 17β-hydroxy group attached to a steroid backbone . The papers provided do not directly analyze the molecular structure of this compound, but they do discuss the structure of norethindrone and its metabolites, which share a similar steroid structure .

Chemical Reactions Analysis

The chemical reactions involving norethindrone and its metabolites include oxidation and reduction processes. For example, the oxidative transformation products of norethindrone acetate result from oxidation of the A and/or B rings of the parent compounds . The reduction of norethindrone to various diols has also been observed in human plasma . These reactions are important for understanding the metabolism and stability of norethindrone-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of norethindrone and its metabolites have been studied to some extent. For example, the plasma levels of norethindrone and its metabolites have been measured using analytical techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography-radioimmunoassay (HPLC-RIA) . These studies provide insights into the pharmacokinetics and stability of norethindrone in the human body, which are relevant for understanding the properties of related compounds like this compound.

Scientific Research Applications

Genotoxicity Research

Norethindrone has been identified as potentially genotoxic in specialized assays. It activates p53 and phosphorylates H2AX, indicating potential DNA damage, particularly double-strand breaks (DSBs). This finding contributes to the discussion on the genotoxic potential of norethindrone, though the relevance to human exposure due to the high concentrations used in the assays remains uncertain (Gallmeier et al., 2005).

Historical Synthesis and Impact

Norethindrone was a pivotal discovery in the reproductive revolution of the 20th century. Originally synthesized for oral contraception, its societal, political, and public policy impacts have been profound, marking a critical role in the field of reproductive health (Djerassi, 2006).

Effects on Vascular Endothelial Growth Factor

Research has explored the effects of norethindrone on the expression of vascular endothelial growth factor (VEGF) isoforms. This is significant for understanding the drug's impact on vascular health and potential implications in clinical settings, such as its use in hormone replacement therapy or contraception (Archer et al., 2004).

Environmental Impact and Toxicity

The presence and impact of norethindrone in aquatic environments have been a subject of environmental research. Its effects on the endocrine systems of fish, rapid masculinization, and potential threats to aquatic populations highlight the environmental considerations of synthetic progestins like norethindrone (Hou et al., 2019).

Hormonal Activity and Pharmacokinetics

Comparative studies of progestins, including norethindrone, have shed light on their diverse chemical structures, metabolism, pharmacokinetics, and potencies. Such research is crucial for understanding the therapeutic use and side effects of these compounds in medical applications (Stanczyk, 2003).

Drug Determination and Controlled Release

Advancements in chromatographic techniques have facilitated the determination and analysis of norethindrone in various media. This is particularly relevant for assessing drug release from controlled release formulations, contributing to the development of more effective and precise drug delivery systems https://consensus.app/papers/rphplc-method-determination-norethindrone-dissolution-alnimry/8bc3594b78b35877b39ebc96689e69a7/?utm_source=chatgpt" target="_blank">(Aster et al., 2022; Al-Nimry et al., 2019)

Mechanism of Action

Target of Action

The primary target of 17-Desethynyl Norethindrone Diacetate, similar to Norethindrone (NET) and its acetate (NETA), is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

This compound, like NET, suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The compound affects the progesterone-mediated pathways . It leads to atrophy of the endometrial tissue and may suppress new growth and implantation . The pain associated with endometriosis is decreased .

Pharmacokinetics

Once absorbed, systemic disposition of Norethindrone Acetate (NETA) and Norethindrone (NET) is the same . NETA is deacetylated to NET; NET undergoes hepatic reduction and conjugation . Orally administered NET is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, NET is also metabolized to ethinyl estradiol .

Result of Action

The effects of NET on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . NET also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Action Environment

Environmental factors such as the dose of the compound and the individual’s health status can influence the compound’s action, efficacy, and stability . For instance, long-term use of NET is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased . This risk seems to be dose-dependent; contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk .

Biochemical Analysis

Biochemical Properties

17-Desethynyl Norethindrone Diacetate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction is essential for its role in hormonal regulation. Additionally, this compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to active metabolites .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In reproductive tissues, it influences cell proliferation and differentiation, contributing to the maintenance of the endometrium. It also affects cell signaling pathways, particularly those involving progesterone receptors, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in contraception and hormone therapy .

Molecular Mechanism

The molecular mechanism of this compound involves binding to progesterone receptors, leading to the activation of specific gene transcription pathways. This binding results in the modulation of gene expression, which in turn affects various cellular functions. Additionally, this compound can inhibit or activate certain enzymes, further influencing cellular processes. These molecular interactions are fundamental to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with sustained hormonal effects, which are essential for its therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it effectively regulates reproductive functions without significant adverse effects. At higher doses, it can lead to toxic effects, including liver toxicity and hormonal imbalances. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it to active metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific tissues to exert its hormonal activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .

properties

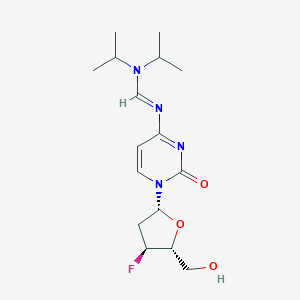

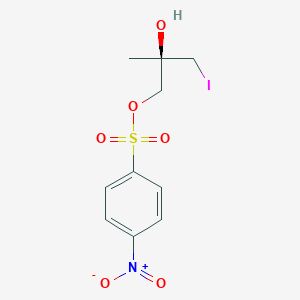

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLFKWJINJVBO-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451932 | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66964-58-7 | |

| Record name | 17-Desethynyl norethindrone diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DESETHYNYL NORETHINDRONE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FM4UHU5ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)